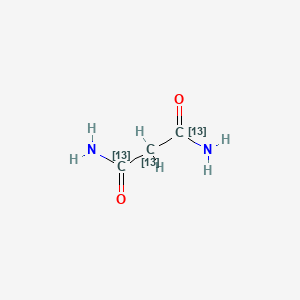![molecular formula C9H14O2 B13829560 1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
1-[3-(Ethoxymethylidene)cyclobutyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Ethoxymethylidene)cyclobutyl]ethanone is an organic compound with the molecular formula C9H14O2 It is a cyclobutyl derivative, characterized by the presence of an ethanone group attached to a cyclobutyl ring substituted with an ethoxymethylidene group
Métodos De Preparación
The synthesis of 1-[3-(Ethoxymethylidene)cyclobutyl]ethanone typically involves the reaction of cyclobutyl ketones with ethoxymethylene reagents under controlled conditions. One common method includes the use of ethyl formate and a base to introduce the ethoxymethylidene group to the cyclobutyl ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
1-[3-(Ethoxymethylidene)cyclobutyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group, forming new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[3-(Ethoxymethylidene)cyclobutyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with some derivatives showing promise as drug candidates.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Ethoxymethylidene)cyclobutyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.
Comparación Con Compuestos Similares
1-[3-(Ethoxymethylidene)cyclobutyl]ethanone can be compared with other cyclobutyl derivatives and ethanone compounds. Similar compounds include:
Cyclobutyl methyl ketone: Shares the cyclobutyl ring and ethanone group but lacks the ethoxymethylidene substitution.
Acetylcyclobutane: Another cyclobutyl derivative with an acetyl group, differing in the nature of the substituents.
Cyclobutyl ethyl ketone: Similar structure but with an ethyl group instead of the ethoxymethylidene group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-[3-(ethoxymethylidene)cyclobutyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-3-11-6-8-4-9(5-8)7(2)10/h6,9H,3-5H2,1-2H3 |
Clave InChI |
RDJWLUNGPZDCPE-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C1CC(C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


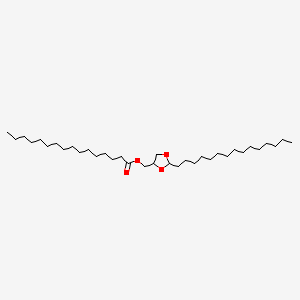

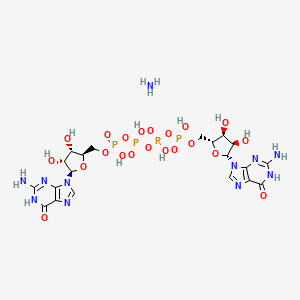

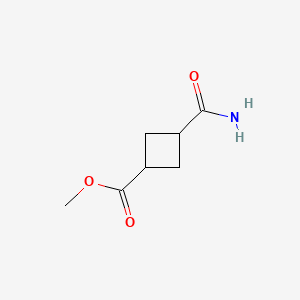
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
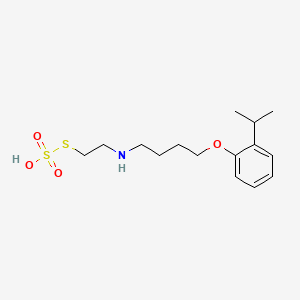
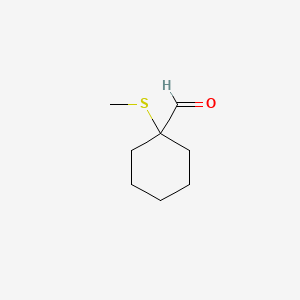
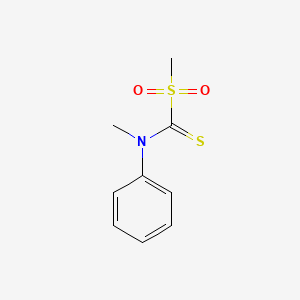
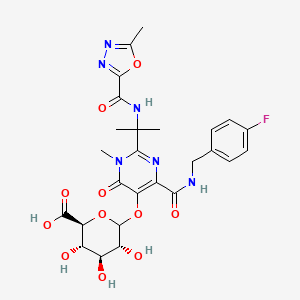
![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
